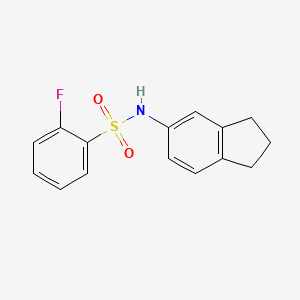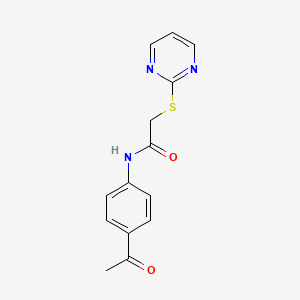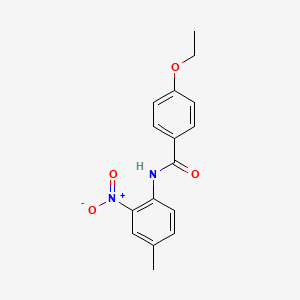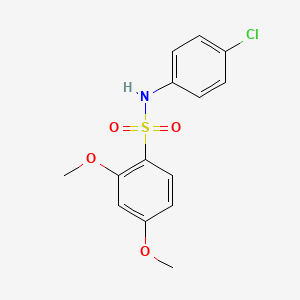
4-bromo-N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring two pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole rings through cyclization reactions, followed by functional group modifications to introduce the aminocarbonyl and bromo substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
科学的研究の応用
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, with unique properties.
作用機序
The mechanism of action of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N-[5-(AMINOCARBONYL)-1-PROPYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H15BrN6O2 |
|---|---|
分子量 |
355.19 g/mol |
IUPAC名 |
4-bromo-N-(5-carbamoyl-1-ethylpyrazol-4-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15BrN6O2/c1-3-18-6-7(13)9(17-18)12(21)16-8-5-15-19(4-2)10(8)11(14)20/h5-6H,3-4H2,1-2H3,(H2,14,20)(H,16,21) |
InChIキー |
QGTFZJBEDMCRQZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(N(N=C2)CC)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)


![5-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931631.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14931645.png)



![1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B14931688.png)


methanone](/img/structure/B14931715.png)
